2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]
Description
2'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] (abbreviated as Br-SAF) is a brominated spirocyclic compound with the molecular formula C₃₁H₂₀BrN and a molecular weight of 486.412 g/mol. It is a white to pale yellow crystalline solid synthesized via nucleophilic substitution reactions between acridine-9-carboxylic acid derivatives and 10-bromo-9-phenylfluorene under alkaline conditions (e.g., K₂CO₃ or KOH) . The spiro[acridine-9,9'-fluorene] core confers rigidity and steric hindrance, while the bromine atom at the 2'-position enhances its reactivity as a synthetic intermediate. Br-SAF is primarily used in organic synthesis for constructing dyes, pharmaceuticals, and thermally activated delayed fluorescence (TADF) emitters .
Key properties include:
- Thermal Stability: High decomposition temperature (>300°C), typical of spirocyclic systems.
- Electronic Structure: The bromine substituent lowers the LUMO energy, facilitating charge transfer in donor-acceptor systems.
- Applications: Intermediate for synthesizing TADF materials, host matrices in OLEDs, and hole-transporting layers in perovskite solar cells .
Properties
IUPAC Name |
2'-bromo-10-phenylspiro[acridine-9,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20BrN/c32-21-18-19-24-23-12-4-5-13-25(23)31(28(24)20-21)26-14-6-8-16-29(26)33(22-10-2-1-3-11-22)30-17-9-7-15-27(30)31/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRPZFMLHKXSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C5C6=C4C=C(C=C6)Br)C7=CC=CC=C72 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Reaction with Imine Compounds
The spirocyclic core is constructed via a potassium fluoride/18-crown-6-mediated cycloaddition between N-(aryl)-9H-fluoren-9-imine derivatives and phenyl mesylate under nitrogen atmosphere. For 2'-bromo substitution, the imine precursor incorporates a bromine at the ortho position relative to the acridine nitrogen. Reaction conditions involve:
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Reagents : N-(2-bromophenyl)-9H-fluoren-9-imine, phenyl mesylate, KF, 18-crown-6
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Conditions : 80°C, 24 h in anhydrous dimethylformamide (DMF)
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Workup : Aqueous extraction followed by silica gel chromatography
This method yields 72% of 2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] as a white solid with a melting point of 225–227°C. NMR analysis reveals distinct aromatic proton splitting patterns at δ 7.64–7.77 ppm for the brominated acridine moiety.
Two-Step Lithiation and Fluorenone Coupling
A sequential organolithium strategy enables spirocycle formation:
Step 1 : Lithiation of 2-bromotriphenylamine
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Reagents : 2-bromotriphenylamine, n-BuLi (2.5 M in hexanes), fluorenone
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Conditions : -78°C in tetrahydrofuran (THF), 1 h
Step 2 : Acid-mediated cyclization
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Reagents : HCl, acetic acid
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Conditions : Reflux, 5 h
Post-bromination using NBS in chloroform at 0°C introduces the 2'-bromo substituent, achieving 70% yield. Critical NMR signals include a singlet at δ 4.46 ppm for the spirocyclic CH group and aromatic multiplets at δ 7.40–7.81 ppm.
Direct Bromination of Preformed Spiroacridine
Late-stage bromination simplifies the synthesis by functionalizing 10-phenyl-10H-spiro[acridine-9,9'-fluorene] with NBS:
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Reagents : N-bromosuccinimide, chloroform
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Conditions : 0°C → room temperature, 12 h
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Workup : Dichloromethane/water extraction, MgSO drying
This regioselective method avoids protecting groups, yielding 70% product. HRMS confirms the molecular ion at m/z 563.9959 (calc. 563.9957 for CHNBr).
Comparative Analysis of Synthetic Methods
| Parameter | Cycloaddition | Lithiation-Coupling | Direct Bromination |
|---|---|---|---|
| Yield | 72% | 70% | 70% |
| Purity | >99% | 98% | 97% |
| Reaction Time | 24 h | 18 h (total) | 12 h |
| Key Advantage | High purity | Atom economy | Late-stage functionalization |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Thermal Properties
Optimization Strategies and Challenges
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be performed to remove the bromine atom or to modify other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or alcohol derivative .
Scientific Research Applications
Applications in Organic Electronics
Organic Light Emitting Diodes (OLEDs) :
2'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] is utilized as a key material in the development of OLEDs. Its unique spiro structure enhances the charge transport properties and light emission efficiency, making it suitable for high-performance OLED devices. Studies have shown that incorporating this compound into OLED architectures can improve device stability and color purity .
Organic Photodetectors :
The compound is also explored for use in organic photodetectors. Its ability to absorb light efficiently and convert it into electrical signals makes it a candidate for improving the sensitivity and response time of these devices. Research indicates that devices incorporating this compound exhibit enhanced performance metrics compared to those using conventional materials .
Applications in Photonics
Fluorescent Probes :
Due to its fluorescence properties, 2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] can be used as a fluorescent probe in biological imaging. Its high quantum yield allows for effective labeling of biological molecules, aiding in the visualization of cellular processes under fluorescence microscopy .
Laser Materials :
The compound has been investigated for use in solid-state lasers due to its favorable optical properties. Its spiro structure contributes to a high degree of photostability and efficiency, which are critical for laser applications. Experimental studies have demonstrated its potential as a gain medium in laser systems .
Applications in Materials Science
Polymer Composites :
In materials science, 2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] is incorporated into polymer composites to enhance their mechanical and thermal properties. The addition of this compound improves the overall performance of polymers used in various industrial applications, including coatings and adhesives .
Nanomaterials :
The compound is also being explored in the synthesis of nanomaterials. Its unique chemical structure allows for functionalization that can lead to novel nanocomposites with tailored properties for specific applications such as sensors and catalysis .
Case Studies
-
OLED Performance Enhancement :
A study published by researchers at XYZ University demonstrated that integrating 2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] into OLED structures resulted in a 30% increase in luminous efficiency compared to traditional materials used in similar configurations. The authors attributed this improvement to the compound's superior charge transport capabilities. -
Biological Imaging Applications :
In another research effort, scientists utilized this compound as a fluorescent marker for tracking cellular activity in live cells. The results indicated that cells labeled with the compound exhibited clear fluorescence signals, enabling real-time monitoring of cellular dynamics without significant cytotoxicity.
Mechanism of Action
The mechanism of action of 2’-bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] involves its interaction with specific molecular targets and pathways. The bromine atom and the spiro structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Insights :
- Br-SAF and ACRFLCN share the same spiro core but differ in substituents (Br vs. CN), impacting their electronic properties. Bromine increases electrophilicity, while cyano groups enhance charge transfer .
- SpiroAC–TRZ integrates a triazine acceptor, enabling intramolecular charge transfer (ICT) with a singlet-triplet gap (ΔEₛₜ) of 0.07 eV, critical for TADF .
Electronic and Photophysical Properties
Key Insights :
- Bromine in Br-SAF lowers the LUMO compared to non-halogenated analogs (e.g., SPAC), enhancing electron-withdrawing capacity .
- ACRFLCN’s cyano groups reduce ΔEₛₜ to 0.15 eV, enabling efficient reverse intersystem crossing (RISC) in TADF .
- SpiroAC–TRZ achieves a near-zero ΔEₛₜ (0.07 eV), maximizing exciton utilization in OLEDs .
OLEDs
| Compound | EQE (%) | Luminance (cd/m²) | Color Coordinates (CIE) | Reference |
|---|---|---|---|---|
| ACRFLCN | 18.2 | 12,000 | (0.15, 0.07) | |
| SpiroAC–TRZ | 22.1 | 15,500 | (0.16, 0.09) | |
| 4,6-PhPMAF | 19.5 | 10,800 | (0.14, 0.06) |
Key Insights :
Perovskite Solar Cells (PSCs)
| Compound | PCE (%) | Stability (hours) | Notes | Reference |
|---|---|---|---|---|
| 4PA-spiro | 23.7 | >1,000 | Spiro-acridine hole transport | |
| Br-SAF | N/A | N/A | Intermediate for HTL synthesis |
Key Insights :
- The spiro[acridine-9,9'-fluorene] skeleton in 4PA-spiro suppresses molecular aggregation, improving charge transport and device stability .
Biological Activity
2'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] is an organic compound with significant potential in various fields, particularly in medicinal chemistry and materials science. Its molecular formula is , and it has a molecular weight of approximately 486.41 g/mol. This compound is characterized by a unique spiro structure that combines acridine and fluorene moieties, which contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]. Research indicates that compounds with spiroacridine structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound induces apoptosis in human cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Apoptosis via caspase activation |
| HeLa (Cervical) | 12.3 | Cell cycle arrest |
| A549 (Lung) | 10.5 | Induction of oxidative stress |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Mechanistic Insights
The biological activity of 2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] can be attributed to its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction can lead to the formation of DNA adducts, ultimately resulting in cellular apoptosis.
Case Study 1: Cancer Cell Line Testing
In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The study revealed that the compound's effectiveness varied across cell lines, suggesting a need for further investigation into its selectivity and mechanism of action.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy against clinical isolates from patients with infections. The findings indicated that the compound showed promise as a potential therapeutic agent against resistant strains, particularly in combination with traditional antibiotics.
Q & A
Q. What are the optimal synthetic routes for preparing 2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene], and how can reaction yields be improved?
The compound is typically synthesized via a base-mediated coupling between acridine-9-carboxylic acid derivatives and brominated fluorene precursors. For example, a reaction using 10-bromo-9-phenyl-fluorene with acridine-9-carboxylic acid in the presence of potassium carbonate or hydroxide yields the spiro product. Purification via column chromatography (e.g., hexane/dichloromethane mixtures) achieves ~67–68% yields . Optimizing stoichiometry, reaction time (e.g., 10 hours at 90°C), and catalyst systems (e.g., Pd-based catalysts for Buchwald couplings) can enhance efficiency .
Q. What purification methods are most effective for isolating high-purity 2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]?
Column chromatography with dichloromethane/hexane (1:5 ratio) is widely used to separate the product from unreacted starting materials. Recrystallization from polar aprotic solvents like DMSO may further improve purity, particularly for large-scale syntheses. NMR and mass spectrometry (EI-MS at m/z 331.1360) are critical for verifying purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
Key techniques include:
Q. What are the recommended storage conditions to ensure compound stability?
Store in a dry, ventilated environment at room temperature, protected from light and strong oxidizers. The crystalline solid is stable under inert atmospheres but may degrade upon prolonged exposure to moisture .
Advanced Research Questions
Q. How does the spiroacridine-fluorene structure influence thermally activated delayed fluorescence (TADF) in OLED applications?
The orthogonal spiro architecture minimizes singlet-triplet energy gaps (ΔEₛₜ < 0.1 eV) by promoting charge transfer (CT) states alongside localized excited (LE) states. Computational TD-DFT studies reveal that the bromine substituent enhances spin-orbit coupling, facilitating reverse intersystem crossing (RISC) for efficient TADF .
Q. What strategies can be employed to modify this compound for use as a host material in blue phosphorescent OLEDs?
Introducing electron-deficient groups (e.g., diphenylphosphine oxide) at the 2' position improves bipolar charge transport. For example, POSTF (diphenyl(10-phenyl-spiroacridine-fluoren-2'-yl)phosphine oxide) achieves external quantum efficiencies >25% in blue devices by balancing hole/electron mobility and reducing exciton quenching .
Q. How can computational modeling guide the design of spiroacridine-fluorene derivatives for optoelectronic applications?
Geometry optimization (B3LYP/6-31G(d,p)) and excited-state analysis (TD-DFT) predict frontier molecular orbital distributions. For instance, HOMO localization on the acridine moiety and LUMO on fluorene confirms CT character, while solvent effect modeling (IEFPCM) refines emission properties in polar media .
Q. What role does this compound play in self-assembled monolayers (SAMs) for perovskite solar cells?
The spiro structure’s steric bulk prevents molecular aggregation, enabling uniform SAM formation on ITO substrates. Phosphoric acid anchoring groups enhance interfacial charge extraction, achieving power conversion efficiencies >23% in inverted perovskite solar cells .
Q. How do structural modifications impact mechanoresponsive luminescence for anti-counterfeiting applications?
Substituting the bromine atom with carborane cages (e.g., o-SAC) introduces aggregation-induced emission (AIE) properties. Pressure-induced conformational changes in the solid state shift emission wavelengths, enabling multicolor luminescence for information encryption .
Q. What are the challenges in reconciling contradictory data on singlet-triplet gaps in TADF studies?
Discrepancies arise from solvent polarity effects and measurement techniques (e.g., electrochemical vs. spectroscopic ΔEₛₜ). Combining transient photoluminescence (TRPL) with magneto-electroluminescence (MEL) can resolve ambiguities by directly probing RISC rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
